Navigating the Potential of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery
Navigating the Potential of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and conformational flexibility allow for multifaceted interactions with biological targets. Within this important class of heterocycles, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS Number: 1006451-25-7) has emerged as a compound of significant interest.[1] This guide provides a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its potential applications in drug discovery, offering a roadmap for researchers aiming to harness its therapeutic potential.
The strategic placement of a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid at the C3 position imbues this molecule with a distinct combination of lipophilicity, electronic character, and functional handles for further chemical modification. These features make it a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.
Core Molecular Attributes and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in drug development. These properties govern its solubility, stability, and pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 1006451-25-7 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 202.64 g/mol | [2] |
| InChI Key | MHJDAWLGUWVPST-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCN1C=C(C(=N1)C(=O)O)Cl | N/A |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO | General knowledge |
| Storage Temperature | 2-8°C | [1] |
These properties provide a baseline for handling, formulation, and initial experimental design. The carboxylic acid moiety, for instance, offers a site for salt formation to potentially enhance aqueous solubility, a critical factor for bioavailability.
Strategic Synthesis of the Pyrazole Core
The synthesis of pyrazole derivatives is a well-established field, with several convergent strategies available. The construction of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid can be approached through a multi-step sequence, often starting from readily available precursors. A common and logical synthetic pathway involves the cyclocondensation of a β-ketoester equivalent with a hydrazine derivative, followed by chlorination and functional group manipulation.
A Representative Synthetic Workflow
The following diagram illustrates a plausible and efficient synthetic route. The rationale behind this approach lies in the stepwise introduction of the key functional groups, allowing for controlled and high-yielding transformations.
Caption: A representative synthetic workflow for 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol: A Self-Validating System
The following protocol outlines the key steps in the synthesis. Each step includes in-process controls and characterization methods to ensure the integrity of the intermediates and the final product.
Step 1: Cyclocondensation to form the Pyrazolone Ring
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.
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Addition of Hydrazine: To this solution, add butylhydrazine (1.05 eq) dropwise at room temperature. The causality here is to control the initial exothermic reaction.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Work-up and Isolation: Cool the reaction mixture to room temperature. The product, ethyl 1-butyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
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Characterization: Confirm the structure of the intermediate by ¹H NMR and Mass Spectrometry.
Step 2: Chlorination of the Pyrazolone
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Reaction Setup: In a fume hood, carefully add the pyrazolone intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
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Reaction Progression: Heat the mixture to reflux and monitor by TLC. The choice of POCl₃ is due to its efficacy as both a chlorinating agent and a dehydrating agent in this context.
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Work-up and Isolation: After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The product, ethyl 1-butyl-5-chloro-1H-pyrazole-3-carboxylate, will precipitate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the chlorinated ester.
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Characterization: Verify the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the pyrazolone proton and the appearance of the characteristic pyrazole C-H signal are key indicators.
Step 3: Hydrolysis to the Carboxylic Acid
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Reaction Setup: Dissolve the chlorinated ester from Step 2 (1.0 eq) in a mixture of ethanol and water.
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Saponification: Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux.
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Reaction Progression: Monitor the hydrolysis of the ester by TLC.
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Work-up and Isolation: Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to a pH of ~2-3. The final product, 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Final Characterization: Confirm the purity and identity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Elemental analysis can provide further validation of its elemental composition.
Applications in Drug Discovery: A Scaffold of Opportunity
The pyrazole core is a cornerstone in the development of a wide range of therapeutic agents, known for its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The specific structural features of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid make it a particularly attractive starting point for the discovery of novel drugs.
Potential Therapeutic Targets and Signaling Pathways
The carboxylic acid group can act as a key pharmacophoric element, forming crucial hydrogen bonds or ionic interactions with amino acid residues in the active site of target proteins. The chloro substituent can modulate the electronic properties of the pyrazole ring and provide a vector for further chemical exploration. The butyl group enhances lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets.
Caption: A generalized signaling pathway potentially modulated by derivatives of this pyrazole scaffold.
Case Study: Pyrazole Derivatives as Kinase Inhibitors
Many pyrazole-based compounds have been developed as potent and selective kinase inhibitors.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of 1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid provides a foundation for the design of inhibitors that can target the ATP-binding site of kinases. The carboxylic acid can be converted to various amides or esters to explore interactions with different regions of the kinase active site.
Conclusion: A Building Block with a Bright Future
1-Butyl-4-chloro-1H-pyrazole-3-carboxylic acid is more than just a chemical entity; it is a versatile platform for innovation in drug discovery. Its well-defined structure, accessible synthesis, and inherent potential for biological activity make it a valuable tool for medicinal chemists. This guide has provided a foundational understanding of its core attributes, a reliable synthetic strategy, and a glimpse into its potential applications. As research continues to uncover the intricate roles of various biological targets in disease, the demand for novel and adaptable chemical scaffolds like this pyrazole derivative will undoubtedly grow, paving the way for the development of the next generation of targeted therapeutics.
References
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PubChem. 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]
- Özer, I., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5647-5651.
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
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RSC Publishing. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
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